molecular formula C21H20N4O4 B2605447 2-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034492-14-1

2-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2605447
CAS No.: 2034492-14-1
M. Wt: 392.415
InChI Key: ZCLBIRVJXBBMRY-UHFFFAOYSA-N
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Description

2-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features multiple functional groups, including a quinazolinone moiety, an azetidine ring, and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazolinone moiety: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.

    Azetidine ring formation: This step may involve the reaction of a suitable precursor with azetidine-2-carboxylic acid under specific conditions.

    Coupling reactions: The final steps would involve coupling the quinazolinone and azetidine intermediates with the isoindole-dione structure using reagents like coupling agents (e.g., EDC, DCC) and catalysts.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoindole-dione and quinazolinone moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the quinazolinone and azetidine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may serve as a probe or inhibitor for studying specific biochemical pathways, particularly those involving the quinazolinone moiety.

Medicine

Medicinally, the compound could be investigated for its potential as a therapeutic agent, possibly targeting enzymes or receptors associated with diseases.

Industry

In industry, it might find applications in the development of new materials, such as polymers or advanced composites, due to its unique structural features.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone moiety and may have similar biological activities.

    Azetidine derivatives: Compounds with the azetidine ring structure, which may exhibit similar chemical reactivity.

    Isoindole-dione derivatives: These compounds share the isoindole-dione structure and may have comparable properties.

Uniqueness

The uniqueness of 2-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-[1-[2-(4-oxoquinazolin-3-yl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c26-18(11-24-12-22-17-8-4-3-7-16(17)19(24)27)23-9-13(10-23)25-20(28)14-5-1-2-6-15(14)21(25)29/h1-4,7-8,12-15H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLBIRVJXBBMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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